molecular formula C11H13N3O5 B1235895 Propenidazole CAS No. 76448-31-2

Propenidazole

Cat. No. B1235895
CAS RN: 76448-31-2
M. Wt: 267.24 g/mol
InChI Key: GCHKUUOPYMFGEY-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propenidazole is a member of imidazoles and a C-nitro compound.

Scientific Research Applications

Antifungal Agents in Critically Ill Patients

Propenidazole derivatives like fluconazole and ketoconazole have been studied extensively in critically ill patients, showing a reduction in all-cause mortality and invasive fungal infections. These studies suggest the effectiveness of such agents in reducing the incidence of fungal infections in non-neutropenic critically ill adult patients (Playford et al., 2006).

Breakthrough Invasive Fungal Disease

In the context of posaconazole prophylaxis, another derivative, research has shown that breakthrough invasive fungal diseases are rare but associated with poor outcomes. This highlights the importance of drug plasma concentrations in preventing fungal diseases (Lerolle et al., 2014).

Management of Invasive Candidiasis

Fluconazole, a propenidazole derivative, has been a major drug for antifungal prophylaxis in transplantation, intensive care, and neutropenic patients. It's effective in treating mucosal and invasive candidiasis, but resistance in certain Candida species is a concern (Charlier et al., 2006).

Antitumor Applications

Girodazole, a propenidazole derivative, has shown potential as an experimental antitumor compound. It inhibits protein synthesis, particularly impacting the protein synthesis termination step (Colson et al., 1992).

Cancer Therapy with Benzimidazole Antihelminthics

Certain benzimidazole antihelminthics, a class related to propenidazole, have shown promising anticancer properties, particularly as microtubule disrupting and anti-angiogenic agents. They have the potential for use in cancer therapy and have been part of preclinical and clinical studies (Nath et al., 2020).

Fungal Infections in Bone Marrow Transplant Patients

Fluconazole has been evaluated for its effectiveness in preventing fungal infections in neutropenic bone marrow transplant patients. It shows a lower rate of proven systemic fungal infections compared to other treatments, although the risk of resistant fungal species remains (Morgenstern et al., 1999).

Effect of Antitubulin Drugs on Meiosis

Nocodazole, a benzimidazole related to propenidazole, has been used to study the steps of meiosis in Tetrahymena by interfering with microtubule assembly. This research contributes to understanding the role of antitubulin drugs in cellular processes (Kaczanowski et al., 1985).

Role in Acne Inflammation

Metronidazole, another derivative, has been studied for its role in acne inflammation, particularly in inhibiting reactive oxygen species generated by neutrophils. This suggests its potential application in acne treatment (Akamatsu & Horio, 1998).

Prophylaxis of Candida Infections

Studies have shown that azoles like fluconazole can reduce rates of candidemia and mortality attributable to Candida infection in ICU patients. This research supports their use for prophylaxis in high-risk groups (Cruciani et al., 2005).

properties

CAS RN

76448-31-2

Product Name

Propenidazole

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

ethyl (2E)-2-[(1-methyl-5-nitroimidazol-2-yl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C11H13N3O5/c1-4-19-11(16)8(7(2)15)5-9-12-6-10(13(9)3)14(17)18/h5-6H,4H2,1-3H3/b8-5+

InChI Key

GCHKUUOPYMFGEY-VMPITWQZSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=NC=C(N1C)[N+](=O)[O-])/C(=O)C

SMILES

CCOC(=O)C(=CC1=NC=C(N1C)[N+](=O)[O-])C(=O)C

Canonical SMILES

CCOC(=O)C(=CC1=NC=C(N1C)[N+](=O)[O-])C(=O)C

Other CAS RN

76448-31-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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